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molecular formula C12H10INO2 B8654294 Quinoline, 3-(1,3-dioxolan-2-yl)-2-iodo- CAS No. 111877-76-0

Quinoline, 3-(1,3-dioxolan-2-yl)-2-iodo-

Cat. No. B8654294
M. Wt: 327.12 g/mol
InChI Key: JBCRJFBWNIMKMT-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Patent
US05252538

Procedure details

Hydrazine hydrate (10 g, 0.20 mol) is added dropwise to a suspension of 2-iodoquinoline-3-carboxaldehyde ethylene ketal (65.5 g, 0.20 mol), (0. Meth-Cohn, J. Chem. Soc., Perkin I, 2509 (1981), m.p. 104.5°-106.5° C. in methanol (250 mL) containing triethylamine 28 mL) at reflux. After refluxing overnight additional hdyrazine hydrate (10 g) is added and the mixture is stirred at reflux for another six and one-half hours. Concentrated hydrochloric acid (75 mL) is then added dropwise, while the mixture is refluxing and the reaction continued for one hour. The reaction mixture is cooled, poured onto ice and allowed to stand for two days. A red solid is removed by filtration and the filtrate is concentrated by rotary evaporation to remove methanol. The remaining solution is adjusted to pH 9 with concentrated ammonium hydroxide and the cream colored precipitate is filtered, washed with water and air dried. Recrystallization from ethanol gives an analytical sample, melting point 207°-208° C., calcd. for C10H 7 N3 :C, 70.99; H, 4.17; N, 24.84. Found: C, 70.82: H, 4.06: N, 24.18.
Quantity
10 g
Type
reactant
Reaction Step One
Quantity
65.5 g
Type
reactant
Reaction Step One
Quantity
28 mL
Type
reactant
Reaction Step One
Quantity
250 mL
Type
solvent
Reaction Step One
[Compound]
Name
hydrate
Quantity
10 g
Type
reactant
Reaction Step Two
Quantity
75 mL
Type
reactant
Reaction Step Three

Identifiers

REACTION_CXSMILES
O.[NH2:2][NH2:3].C1O[CH:7]([C:8]2[C:9](I)=[N:10][C:11]3[C:16]([CH:17]=2)=[CH:15][CH:14]=[CH:13][CH:12]=3)OC1.C(N(CC)CC)C.Cl>CO>[NH:2]1[C:9]2=[N:10][C:11]3[C:16]([CH:17]=[C:8]2[CH:7]=[N:3]1)=[CH:15][CH:14]=[CH:13][CH:12]=3 |f:0.1|

Inputs

Step One
Name
Quantity
10 g
Type
reactant
Smiles
O.NN
Name
Quantity
65.5 g
Type
reactant
Smiles
C1COC(C=2C(=NC3=CC=CC=C3C2)I)O1
Name
Quantity
28 mL
Type
reactant
Smiles
C(C)N(CC)CC
Name
Quantity
250 mL
Type
solvent
Smiles
CO
Step Two
Name
hydrate
Quantity
10 g
Type
reactant
Smiles
Step Three
Name
Quantity
75 mL
Type
reactant
Smiles
Cl

Conditions

Stirring
Type
CUSTOM
Details
the mixture is stirred
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

TEMPERATURE
Type
TEMPERATURE
Details
at reflux
ADDITION
Type
ADDITION
Details
is added
TEMPERATURE
Type
TEMPERATURE
Details
at reflux for another six and one-half hours
TEMPERATURE
Type
TEMPERATURE
Details
is refluxing
TEMPERATURE
Type
TEMPERATURE
Details
The reaction mixture is cooled
ADDITION
Type
ADDITION
Details
poured onto ice
WAIT
Type
WAIT
Details
to stand for two days
Duration
2 d
CUSTOM
Type
CUSTOM
Details
A red solid is removed by filtration
CONCENTRATION
Type
CONCENTRATION
Details
the filtrate is concentrated by rotary evaporation
CUSTOM
Type
CUSTOM
Details
to remove methanol
FILTRATION
Type
FILTRATION
Details
the cream colored precipitate is filtered
WASH
Type
WASH
Details
washed with water and air
CUSTOM
Type
CUSTOM
Details
dried
CUSTOM
Type
CUSTOM
Details
Recrystallization from ethanol
CUSTOM
Type
CUSTOM
Details
gives an analytical sample, melting point 207°-208° C., calcd

Outcomes

Product
Details
Reaction Time
1 h
Name
Type
Smiles
N1N=CC=2C1=NC1=CC=CC=C1C2

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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